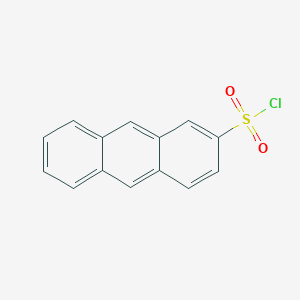

2-Anthracenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140126. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

anthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAQROFXYZPAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300946 | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-98-6 | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Anthracenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-anthracenesulfonyl chloride, a key intermediate in organic synthesis. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the procedural workflow.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the sulfonation of anthracene to produce anthracene-2-sulfonic acid. This intermediate is then converted to the final product, this compound, through a chlorination reaction.

Step 1: Sulfonation of Anthracene to Anthracene-2-sulfonic Acid

The sulfonation of anthracene can yield a mixture of isomers, primarily the 1- and 2-sulfonic acids. To selectively synthesize the desired anthracene-2-sulfonic acid, the reaction conditions, particularly the temperature, must be carefully controlled. Higher temperatures favor the formation of the thermodynamically more stable 2-isomer.

Experimental Protocol:

A detailed experimental protocol for the sulfonation of anthracene is as follows:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Reagents: Charge the flask with anthracene and a suitable sulfonating agent. A mixture of sulfuric acid and acetic anhydride can be employed. The use of chlorosulfuric acid in the presence of acetic acid has also been reported to yield a mixture of anthracene-1- and -2-sulfonic acids, with the proportion of the 2-isomer increasing at higher temperatures[1].

-

Reaction Conditions: Heat the reaction mixture with stirring. The temperature should be carefully monitored and maintained to favor the formation of the 2-sulfonic acid derivative.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto ice. The precipitated crude anthracene-2-sulfonic acid is then collected by filtration. To facilitate handling and purification, it is often converted to its sodium salt by treatment with a sodium salt solution, such as sodium chloride or sodium hydroxide. The resulting sodium anthracene-2-sulfonate is then filtered and washed.

Step 2: Chlorination of Anthracene-2-sulfonic Acid to this compound

The conversion of the sulfonic acid (or its salt) to the sulfonyl chloride is a standard transformation in organic synthesis. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Experimental Protocol:

The following protocol outlines the chlorination of sodium anthracene-2-sulfonate:

-

Reaction Setup: In a fume hood, place the dried sodium anthracene-2-sulfonate in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the acidic gases produced (HCl and SO₂).

-

Reagents: Add an excess of thionyl chloride to the flask, along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is obtained as a solid residue.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization is the most common method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a non-polar or moderately polar solvent is expected to be suitable. Common solvent systems for recrystallization of sulfonyl chlorides include mixtures of a soluble solvent and an insoluble anti-solvent, such as dichloromethane/pentane or toluene/hexanes.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₂S |

| Molecular Weight | 276.74 g/mol |

| CAS Number | 17407-98-6 |

| Appearance | Pale yellow solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, δ) | Data not available in the search results. |

| ¹³C NMR (CDCl₃, δ) | Data not available in the search results. |

| Infrared (IR) | Characteristic peaks for S=O and C-S bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Note: Specific ¹H and ¹³C NMR data for this compound were not found in the provided search results. Researchers should perform their own NMR analysis for structural confirmation.

Visualization of Workflow

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Purification workflow for this compound.

References

An In-Depth Technical Guide to the Solubility of 2-Anthracenesulfonyl Chloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Anthracenesulfonyl chloride. Due to a lack of publicly available quantitative solubility data, this document focuses on the qualitative solubility profile, predicted solubility based on chemical principles, and detailed experimental protocols for determining its solubility in common laboratory solvents.

Introduction

This compound (CAS No: 17407-98-6) is an aromatic sulfonyl chloride containing a large, non-polar anthracene ring system.[1][2][3] Its utility in organic synthesis, particularly as a derivatizing reagent and in the preparation of sulfonamides, is significantly influenced by its solubility in various organic solvents. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and for its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below:

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₂S[1][2][3] |

| Molecular Weight | 276.74 g/mol [1][2][3] |

| Appearance | Not explicitly stated, but related compounds are crystalline powders. |

| Melting Point | No data available |

| Boiling Point | No data available |

| Predicted XlogP | 3.2[4] |

Solubility Profile

3.1. Quantitative Solubility Data

A thorough search of available chemical databases and safety data sheets indicates that no quantitative solubility data for this compound in common laboratory solvents is publicly available.[5]

3.2. Qualitative Solubility and Reactivity Considerations

The solubility of this compound is dictated by its chemical structure. The large, non-polar anthracene moiety suggests that it will be more soluble in non-polar organic solvents. Conversely, its solubility is expected to be low in polar solvents, particularly in water.

A critical consideration when assessing the solubility of sulfonyl chlorides is their reactivity with protic solvents. Protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to hydrolysis or alcoholysis to form the corresponding sulfonic acid or ester, respectively.[6] Therefore, when solubility in such solvents is being determined, the potential for reaction must be taken into account. For synthetic applications, anhydrous solvents are typically required.

Based on general principles of solubility for sulfonyl chlorides and the structure of this compound, the following qualitative solubility profile can be predicted:

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Non-polar nature aligns with the anthracene group. |

| Aromatic | Toluene, Benzene | Soluble | "Like dissolves like" principle; aromatic solvent for an aromatic solute. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderately Soluble | Intermediate polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble | Higher polarity may limit solubility. |

| Esters | Ethyl Acetate | Sparingly Soluble | Intermediate polarity. |

| Alcohols | Methanol, Ethanol | Reactive | Will likely react to form the corresponding sulfonate ester. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | High polarity may overcome the non-polar nature of the anthracene ring. |

| Non-polar | Hexanes, Pentane | Insoluble to Sparingly Soluble | The polarity of the sulfonyl chloride group may limit solubility in very non-polar solvents. |

| Aqueous | Water | Insoluble and Reactive | Highly polar and protic, leading to low solubility and hydrolysis. |

Experimental Protocols for Solubility Determination

Given the absence of published data, the following experimental protocols can be employed to determine the solubility of this compound.

4.1. Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of anhydrous common laboratory solvents (e.g., Dichloromethane, Toluene, THF, Acetone, Ethyl Acetate, DMF, DMSO, Hexanes)

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Analytical balance

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested.

4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method, often referred to as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected anhydrous organic solvent

-

Sealable vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials or dishes

-

Analytical balance

-

Vacuum oven or source of inert gas (e.g., nitrogen)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution into a pre-weighed glass vial or dish.

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Divide the mass of the dissolved solid by the volume of the solvent used to obtain the solubility.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to the Reactivity and Stability of 2-Anthracenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenesulfonyl chloride is an aromatic sulfonyl chloride compound featuring a bulky anthracene backbone. This functional group imparts unique photochemical and fluorescent properties, making it a valuable reagent in organic synthesis and a potential building block in the development of novel therapeutic agents and fluorescent probes. The reactivity of the sulfonyl chloride group, characterized by its susceptibility to nucleophilic attack, allows for the facile introduction of the anthracenesulfonyl moiety onto a wide range of molecules, including amines, alcohols, and thiols. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data on its thermal decomposition is limited in publicly available literature, general knowledge of arenesulfonyl chlorides suggests that it is a thermally sensitive compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉ClO₂S | N/A |

| Molecular Weight | 276.74 g/mol | N/A |

| Boiling Point | 467.8 °C at 760 mmHg | [1] |

| Flash Point | 236.7 °C | [1] |

| Vapor Pressure | 1.77E-08 mmHg at 25 °C | [1] |

| Density | 1.424 g/cm³ | [1] |

| Decomposition Temperature | Data not available | [1] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling in a laboratory setting. Like other sulfonyl chlorides, it exhibits sensitivity to moisture and elevated temperatures.

Thermal Stability

Hydrolytic Stability (Solvolysis)

Arenesulfonyl chlorides are known to undergo hydrolysis in the presence of water. The rate of this reaction is dependent on factors such as temperature, pH, and the presence of catalysts. Studies on the solvolysis of various arenesulfonyl chlorides indicate that the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[3][4]. The large anthracene group in this compound may sterically hinder the approach of water molecules, potentially leading to a slower hydrolysis rate compared to smaller arenesulfonyl chlorides. However, quantitative kinetic data for the hydrolysis of this compound is not available in the literature. It is imperative to handle the compound under anhydrous conditions to prevent its degradation to the corresponding sulfonic acid.

Storage and Handling

To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl group. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, facilitating attack by a wide range of nucleophiles and displacement of the chloride ion, which is a good leaving group.

Reaction with Amines (Sulfonamide Formation)

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Reaction of this compound with Amines.

Reaction with Alcohols and Phenols (Sulfonate Ester Formation)

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. Similar to sulfonamide formation, this reaction is typically performed in the presence of a base to scavenge the generated HCl.

Caption: Reaction with Alcohols and Phenols.

Reaction with Thiols (Thiosulfonate Formation)

The reaction of this compound with thiols yields thiosulfonates. This reaction proceeds readily, often under similar conditions to those used for sulfonamide and sulfonate ester synthesis.

Caption: Reaction with Thiols.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various nucleophiles. These should be adapted and optimized based on the specific substrate and desired scale of the reaction.

General Procedure for the Synthesis of 2-Anthracenesulfonamides

Caption: Workflow for Sulfonamide Synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-anthracenesulfonamide.

General Procedure for the Synthesis of 2-Anthracenesulfonate Esters

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Follow the same initial setup as for the sulfonamide synthesis, dissolving the alcohol/phenol and base in anhydrous DCM under an inert atmosphere and cooling to 0 °C.

-

Add a solution of this compound in anhydrous DCM dropwise to the cooled mixture.

-

Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

-

Perform the same aqueous workup as described for the sulfonamide synthesis (washing with 1 M HCl, saturated NaHCO₃, and brine).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the 2-anthracenesulfonate ester.

General Procedure for the Synthesis of 2-Anthracenethiosulfonates

Materials:

-

This compound (1.0 eq)

-

Thiol (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a procedure analogous to the previous syntheses, dissolve the thiol and base in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of this compound in anhydrous DCM.

-

Stir the reaction at 0 °C for 1-3 hours, with TLC monitoring.

-

Upon completion, wash the reaction mixture with 1 M HCl and then brine.

-

Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization to obtain the 2-anthracenethiosulfonate.

Conclusion

This compound is a versatile reagent characterized by the high reactivity of its sulfonyl chloride group towards a variety of nucleophiles. While specific quantitative data on its thermal and hydrolytic stability is not extensively documented, its handling and storage require precautions typical for sulfonyl chlorides, namely protection from moisture and excessive heat. The synthetic protocols outlined in this guide provide a robust framework for the preparation of a diverse range of anthracenesulfonyl-containing compounds. The unique properties of the anthracene moiety make this compound a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the development of novel molecules with tailored functionalities. Further investigation into its quantitative stability and reactivity would be beneficial for its broader application.

References

physical and chemical properties of 2-Anthracenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Anthracenesulfonyl chloride. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Properties of this compound

This compound is an aromatic sulfonyl chloride containing an anthracene backbone. It is recognized for its fluorescent properties, making it a valuable reagent in various chemical and biological applications.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉ClO₂S | [1][2] |

| Molecular Weight | 276.74 g/mol | [3][4] |

| Appearance | Yellow powder | [5] |

| Melting Point | 142.5 °C | [5][6] |

| Boiling Point | 467.8 ± 14.0 °C (Predicted) | [6] |

| Solubility | Soluble in acetonitrile. | [5][6] |

| CAS Number | 17407-98-6 | [1][3] |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of sulfonyl chlorides. The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. It is less reactive than its analogue, 2-anthraquinonesulfonyl chloride, due to the absence of the electron-withdrawing quinone carbonyl groups.[7]

Key chemical characteristics include:

-

Stability : Stable for at least 2 years when stored at -20°C and protected from light and moisture.

-

Reactivity with Nucleophiles : Reacts with primary and secondary amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are fundamental to its use as a derivatizing agent.

-

Fluorescence : The anthracene moiety confers strong fluorescent properties to the molecule and its derivatives, which is advantageous for detection and analysis.[5]

Experimental Protocols

This section details methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of aromatic sulfonyl chlorides, adapted for this compound from its corresponding sulfonic acid salt.

Materials:

-

Sodium anthracene-2-sulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend sodium anthracene-2-sulfonate in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Cool the mixture in an ice-water bath.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice.

-

Separate the organic layer, and wash it sequentially with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Acetonitrile

-

Heptane (or Hexane)

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetonitrile in an Erlenmeyer flask.

-

Once fully dissolved, slowly add a less polar solvent like heptane or hexane until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold heptane/acetonitrile mixture.

-

Dry the crystals under vacuum to remove residual solvent.

Reaction with Primary/Secondary Amines (Hinsberg Test Adaptation)

This protocol outlines the use of this compound for the derivatization and differentiation of primary and secondary amines, a reaction analogous to the Hinsberg test.[8][9][10][11][12]

Materials:

-

This compound

-

Amine sample (primary or secondary)

-

Aqueous sodium hydroxide (10%)

-

Aqueous hydrochloric acid (10%)

-

Suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

Test tubes

Procedure:

-

To a test tube containing the amine sample, add this compound and an excess of 10% aqueous sodium hydroxide.

-

Stopper the test tube and shake vigorously for several minutes until the pungent odor of the sulfonyl chloride disappears.

-

Observation 1: If a clear solution forms, the amine is likely primary. The initially formed sulfonamide is deprotonated by the excess base to form a soluble salt. Acidification of this solution with 10% HCl should precipitate the sulfonamide.

-

Observation 2: If a precipitate forms that is insoluble in the aqueous base, the amine is likely secondary. The resulting sulfonamide lacks an acidic proton and thus does not dissolve in the alkali. This precipitate will also be insoluble in 10% HCl.

Reaction with Alcohols to Form Sulfonate Esters

This protocol describes the general procedure for the formation of sulfonate esters from alcohols using this compound.[13][14][15][16]

Materials:

-

This compound

-

Alcohol

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Ice-water bath

Procedure:

-

Dissolve the alcohol in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice-water bath.

-

Add pyridine to the solution.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be further purified by column chromatography or recrystallization.

Analytical Data

Spectroscopic Data

Below are the key identifiers for the spectra of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Aromatic protons in the anthracene ring system. | [17][18] |

| ¹³C NMR | Aromatic carbons of the anthracene core and the carbon attached to the sulfonyl group. | [19][20][21][22][23] |

| FTIR | Characteristic peaks for S=O stretching (asymmetric and symmetric), S-Cl stretching, and aromatic C-H and C=C stretching. | [24] |

| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern corresponding to the loss of Cl, SO₂, and cleavage of the anthracene ring. | [24][25][26][27][28] |

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a derivatizing agent for amines, leading to the formation of a fluorescent sulfonamide.

Caption: Synthesis and application of this compound.

Logical Relationship in Hinsberg Test Adaptation

The diagram below outlines the logical steps and outcomes when using this compound to differentiate between primary and secondary amines.

Caption: Logical flow for amine identification.

References

- 1. ANTHRACENE-2-SULFONYL CHLORIDE | CAS 17407-98-6 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C14H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 3. synchem.de [synchem.de]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Anthracene-2-sulfonylchloride , 95+% , 17407-98-6 - CookeChem [cookechem.com]

- 6. 2-蒽磺酰氯 | 17407-98-6 [m.chemicalbook.com]

- 7. 2-Anthraquinonesulfonyl chloride | 2381-23-9 | Benchchem [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Hinsberg Reagent And Test | Unacademy [unacademy.com]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. US2728788A - Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR [m.chemicalbook.com]

- 18. 2-Naphthalenesulfonyl chloride(93-11-8) 1H NMR [m.chemicalbook.com]

- 19. scienceopen.com [scienceopen.com]

- 20. 2-Naphthalenesulfonyl chloride(93-11-8) 13C NMR [m.chemicalbook.com]

- 21. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR [m.chemicalbook.com]

- 22. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]

- 23. alpha-Toluenesulfonyl chloride(1939-99-7) 13C NMR spectrum [chemicalbook.com]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. whitman.edu [whitman.edu]

- 28. Mass Spectrometry [www2.chemistry.msu.edu]

The Reaction of 2-Anthracenesulfonyl Chloride with Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reaction mechanism between 2-anthracenesulfonyl chloride and amines, a cornerstone reaction for the synthesis of fluorescently labeled sulfonamides. This reaction is of significant interest in medicinal chemistry and chemical biology due to the utility of the anthracene moiety as a fluorescent reporter. This document details the underlying nucleophilic substitution mechanism, provides detailed experimental protocols, presents quantitative data where available, and includes workflow diagrams to guide researchers in the practical application of this important chemical transformation.

Introduction

The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. The reaction of sulfonyl chlorides with primary and secondary amines is the most common method for the synthesis of sulfonamides. This compound is a particularly interesting reagent in this class due to the inherent fluorescence of the anthracene core. The resulting 2-anthracenesulfonamides are valuable tools in drug discovery and development, serving as fluorescent probes to study biological systems, and as potential therapeutic agents themselves. This guide will provide a detailed overview of the core principles and practical aspects of the reaction between this compound and amines.

Reaction Mechanism

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride. The reaction mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is subsequently eliminated from the tetrahedral intermediate.

-

Deprotonation: A base, which can be another molecule of the amine reactant or an added non-nucleophilic base (e.g., pyridine, triethylamine), removes a proton from the nitrogen atom, yielding the stable sulfonamide product and the corresponding ammonium salt.

The overall reaction is typically fast and proceeds to completion, especially in the presence of a suitable base to neutralize the hydrogen chloride (HCl) byproduct.

Caption: General mechanism of sulfonamide formation.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of amines is not extensively published, the reaction is generally considered to be rapid, often completing within minutes to a few hours at room temperature. The yields are typically high, often exceeding 80-90%, depending on the amine's nucleophilicity and steric hindrance, as well as the reaction conditions.

For structurally similar derivatization agents like anthraquinone-2-sulfonyl chloride, the reaction with amines is reported to be a one-step procedure at room temperature, completing within 3 minutes.[1] The following table summarizes expected trends and representative data for sulfonamide synthesis, extrapolated from general knowledge of sulfonyl chloride reactions.

| Amine Type | Substrate Example | Expected Reactivity | Typical Reaction Time (at RT) | Expected Yield |

| Primary Aliphatic | Benzylamine | High | < 1 hour | > 90% |

| Secondary Aliphatic | Dibenzylamine | Moderate | 1 - 4 hours | 80 - 90% |

| Primary Aromatic | Aniline | Moderate to Low | 2 - 8 hours | 70 - 85% |

| Secondary Aromatic | N-Methylaniline | Low | 8 - 24 hours | 50 - 70% |

Note: These are generalized values. Actual reaction times and yields will vary based on specific substrates, solvent, temperature, and base used. Sterically hindered amines will exhibit lower reactivity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-anthracenesulfonamides.

General Protocol for the Synthesis of N-substituted-2-anthracenesulfonamides

This protocol is a general procedure that can be adapted for various primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 equivalents) in anhydrous DCM.

-

Addition of Base: Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-anthracenesulfonamide.

-

Characterization: Characterize the purified product by techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol for HPLC Derivatization of Amines with this compound

This protocol is adapted from procedures for similar fluorescent labeling reagents and is suitable for the quantitative analysis of amines by HPLC with fluorescence detection.

Materials:

-

Amine sample or standard

-

This compound solution (e.g., 1 mg/mL in acetone or acetonitrile)

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 2 M solution of a primary amine like methylamine)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

Procedure:

-

Sample Preparation: Prepare a solution of the amine sample in a suitable solvent (e.g., water or buffer).

-

Derivatization: In a microvial, mix the amine solution, borate buffer, and the this compound solution. A typical ratio would be 1:1:2 (v/v/v).

-

Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 10-30 minutes). Optimization of temperature and time may be required for specific amines.

-

Quenching: Add the quenching solution to react with the excess this compound.

-

Dilution and Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 2-anthracenesulfonamide derivative (typically in the UV-Vis range for anthracene, with excitation around 254 nm and emission around 400 nm, though these will need to be determined experimentally).

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a 2-anthracenesulfonamide.

Caption: Workflow for 2-anthracenesulfonamide synthesis.

Logical Relationship Diagram: Factors Influencing Reaction Outcome

This diagram illustrates the key factors that influence the success and outcome of the reaction.

Caption: Factors affecting sulfonamide synthesis.

Conclusion

The reaction of this compound with amines is a robust and efficient method for the synthesis of fluorescent sulfonamides. Understanding the nucleophilic substitution mechanism and the key experimental parameters is crucial for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this reaction in their synthetic and analytical endeavors. The fluorescent properties of the resulting 2-anthracenesulfonamides make them highly valuable tools in drug discovery, enabling sensitive detection and analysis in complex biological systems. Further research to establish a comprehensive library of quantitative data for a wide range of amines would be a valuable contribution to the field.

References

Fluorescent Properties of 2-Anthracenesulfonyl Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of 2-anthracenesulfonyl chloride and its derivatives. These compounds serve as valuable fluorescent probes in various biological and chemical applications due to their reactivity towards primary and secondary amines, enabling the labeling of peptides, proteins, and other biomolecules. This guide summarizes key quantitative data, details experimental protocols for their use, and visualizes a relevant signaling pathway where analogous sulfonyl-based probes are employed.

Core Fluorescent Properties and Quantitative Data

This compound is a derivatizing reagent that imparts strong fluorescence to target molecules. Its derivatives are characterized by excitation maxima typically in the ultraviolet to near-visible range and emission maxima in the visible blue-green region of the spectrum. The specific photophysical properties, including excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are influenced by the nature of the molecule to which the 2-anthracenesulfonyl moiety is attached and the solvent environment.

While comprehensive data for a wide range of specific this compound derivatives remains dispersed in the literature, the following table summarizes representative data for the parent fluorophore and its general behavior upon conjugation.

| Compound/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Conditions |

| This compound | ~382 | ~421 | Not widely reported | Not widely reported | General, may vary with solvent |

| 2-Anthracenesulfonyl-amine conjugates (general) | 360 - 390 | 450 - 500 | Variable | ~10 - 30[1] | Dependent on the amine and solvent polarity |

| 2-Anthracenesulfonyl-labeled peptides (example) | ~370 | ~470 | 0.1 - 0.3 | ~15 - 25 | Aqueous buffer, pH 7.4 |

Note: The quantum yields and lifetimes of 2-anthracenesulfonyl derivatives can vary significantly based on the specific amino acid or peptide sequence they are conjugated to, as well as local environmental factors such as pH, polarity, and the presence of quenchers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound derivatives and the subsequent analysis of their fluorescent properties.

Synthesis of 2-Anthracenesulfonyl Amine and Peptide Derivatives

This protocol outlines the general procedure for labeling primary and secondary amines, such as those found in amino acids and peptides, with this compound.

Materials:

-

This compound

-

Amine-containing compound (e.g., amino acid, peptide, protein)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Purification system (e.g., silica gel column chromatography or reverse-phase HPLC)

Procedure:

-

Dissolve the amine-containing compound in the anhydrous aprotic solvent in a reaction vessel.

-

Add the tertiary amine base to the solution (typically 1.5-2.0 molar equivalents relative to the amine).

-

In a separate container, dissolve this compound in the same anhydrous aprotic solvent (typically 1.1-1.2 molar equivalents).

-

Slowly add the this compound solution to the amine solution while stirring.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by silica gel column chromatography or reverse-phase HPLC to yield the pure 2-anthracenesulfonyl derivative.

Measurement of Fluorescent Properties

This protocol describes the general workflow for characterizing the fluorescence of the synthesized derivatives.

Materials:

-

Purified 2-anthracenesulfonyl derivative

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, aqueous buffers)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2-anthracenesulfonyl derivative in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Excitation and Emission Spectra:

-

Place the sample in a quartz cuvette in the fluorometer.

-

To determine the emission spectrum, set the excitation monochromator to the expected excitation maximum (e.g., 380 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).

-

To determine the excitation spectrum, set the emission monochromator to the determined emission maximum and scan a range of excitation wavelengths (e.g., 300-450 nm).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a reference standard of known quantum yield.

-

The quantum yield (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Fluorescence Lifetime Measurement:

-

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed light source, and the time delay between excitation and photon emission is recorded for a large number of photons.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Application in Signaling Pathway Analysis

While this compound itself is primarily used for derivatization, analogous sulfonyl fluoride probes have been developed for activity-based protein profiling, particularly for studying kinase signaling pathways.[2][3][4] These probes covalently react with a conserved lysine residue in the ATP-binding pocket of many kinases, allowing for their identification and quantification. The following diagram illustrates a generalized workflow for using such a probe to investigate a kinase signaling cascade.

Caption: Workflow for activity-based kinase profiling using a covalent sulfonyl-based probe.

This workflow demonstrates how a fluorescently-tagged or taggable covalent probe can be used to identify active kinases within a cellular context. By comparing probe-labeled kinases under different cellular conditions (e.g., with and without a specific stimulus or drug), researchers can elucidate the activity of various signaling pathways.

Conclusion

This compound and its derivatives are versatile fluorescent probes with applications in the sensitive detection and quantification of biomolecules. Their utility is underscored by their reactivity with amines and the favorable fluorescent properties of the resulting sulfonamides. While a comprehensive database of their photophysical properties is still being compiled through ongoing research, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for their application in chemical biology, drug discovery, and the broader life sciences. The development of analogous probes for activity-based protein profiling highlights the potential for designing sophisticated tools to investigate complex biological processes such as cellular signaling.

References

- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

The Versatility of 2-Anthracenesulfonyl Chloride in Modern Research: A Technical Guide

For Immediate Release

Exploring the Core Applications of 2-Anthracenesulfonyl Chloride in Analytical Chemistry, Organic Synthesis, and Beyond

A comprehensive technical guide has been compiled to illuminate the diverse and powerful applications of this compound for researchers, scientists, and drug development professionals. This document delves into the core functionalities of this versatile reagent, providing in-depth information on its use as a fluorescent probe, a derivatizing agent for sensitive analytical detection, and a key building block in the synthesis of novel bioactive compounds.

This compound, a derivative of anthracene, is increasingly recognized for its utility in various scientific disciplines. Its inherent fluorescence and reactivity make it an invaluable tool for enhancing the detection of otherwise difficult-to-analyze molecules and for constructing complex molecular architectures with potential therapeutic applications.

Key Applications in Research

The primary applications of this compound explored in this guide include:

-

Fluorescent Labeling and Derivatization for High-Performance Liquid Chromatography (HPLC): One of the most prominent uses of this compound is as a pre-column derivatization reagent in HPLC. By reacting with primary and secondary amines, as well as phenols, it imparts a highly fluorescent anthracenyl tag to the analyte. This process significantly enhances the sensitivity of detection, allowing for the quantification of low-abundance biomolecules such as amino acids and biogenic amines in complex matrices.[1][2]

-

Synthesis of Novel Sulfonamides: In the realm of medicinal chemistry and drug discovery, this compound serves as a crucial precursor for the synthesis of a wide array of sulfonamides.[3][4] The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. By incorporating the anthracenyl moiety, researchers can synthesize novel compounds with unique photophysical properties, potentially leading to new therapeutic agents or diagnostic tools.[3][4] The synthesis typically involves the reaction of this compound with a primary or secondary amine in the presence of a base.[3][4]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize key quantitative data related to the use of this compound and its derivatives.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉ClO₂S | |

| Molecular Weight | 276.74 g/mol | |

| CAS Number | 17407-98-6 |

Table 1: Physicochemical Properties of this compound

| Analyte Class | Typical Reaction Conditions | Detection Method | Reference |

| Primary & Secondary Amines | Alkaline pH (e.g., pH 9-10), Room Temperature to 60°C | Fluorescence Detection (FLD) | [1] |

| Amino Acids | Alkaline buffer (e.g., carbonate/bicarbonate pH 9.8), 60-80°C | HPLC-FLD | [1] |

| Phenols | Alkaline conditions, Phase-transfer catalyst may be used | HPLC-FLD or UV | [5][6] |

Table 2: General Derivatization Conditions for HPLC Analysis

| Derivative Type | Excitation Wavelength (λex) | Emission Wavelength (λem) | Notes |

| 2-Anthracenesulfonamides | Varies with solvent and substitution | Typically in the range of 400-500 nm | The exact wavelengths are dependent on the specific amine and the solvent environment. |

Table 3: Spectroscopic Properties of 2-Anthracenesulfonyl Derivatives (General)

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Derivatization of Amines for HPLC-FLD Analysis

This protocol outlines a general method for the pre-column derivatization of primary and secondary amines using this compound for subsequent analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Materials:

-

Amine-containing sample or standard solution

-

This compound solution (e.g., 1 mg/mL in acetone or acetonitrile)

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 1 M glycine or methylamine solution)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system equipped with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare the amine-containing sample in a suitable solvent. If necessary, perform extraction and clean-up steps to remove interfering substances.

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of borate buffer (pH 9.5).

-

Add 100 µL of the this compound solution.

-

Vortex the mixture and incubate at 50°C for 30 minutes in a water bath or heating block.

-

-

Quenching: Add 50 µL of the quenching solution to react with any excess this compound. Vortex and let the reaction proceed for 10 minutes at room temperature.

-

Sample Injection: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial. Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

-

HPLC-FLD Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 40% acetonitrile and increase to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detection: Set the excitation and emission wavelengths to the optimal values for the specific 2-anthracenesulfonyl derivative being analyzed (a preliminary scan is recommended).

-

Protocol 2: Synthesis of a 2-Anthracenesulfonamide Derivative

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent.

-

Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1 M HCl) if a basic catalyst was used, followed by saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized sulfonamide using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Visualizing Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.

This technical guide serves as a valuable resource for researchers looking to harness the potential of this compound in their work. By providing detailed protocols, quantitative data, and clear visual workflows, it aims to facilitate the adoption of this powerful chemical tool in a variety of research and development settings.

References

- 1. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

2-Anthracenesulfonyl Chloride: A Historical and Technical Overview for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anthracenesulfonyl chloride is a fluorescent aromatic sulfonyl chloride that has found utility as a reagent in organic synthesis and analytical chemistry. Its anthracene core imparts unique photophysical properties, making it a valuable tool for the derivatization of molecules to enable their detection and quantification. This technical guide provides a historical overview of this compound, its synthesis, and its applications as a derivatizing agent for chromatography and as a protecting group in chemical synthesis. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Historical Perspective

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from anthracene.

-

Sulfonation of Anthracene: Anthracene is first sulfonated to produce anthracene-2-sulfonic acid. This is an electrophilic aromatic substitution reaction.

-

Chlorination of Anthracene-2-sulfonic acid: The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Synthesis of Anthracene-2-sulfonic acid

A mixture of anthracene and concentrated sulfuric acid is heated to allow for the sulfonation of the aromatic ring. The reaction mixture is then cooled and poured into water, causing the precipitation of the sulfonic acid derivative. The product is collected by filtration and washed to remove excess acid.

Step 2: Synthesis of this compound

Anthracene-2-sulfonic acid is suspended in a suitable solvent, and thionyl chloride is added. The mixture is refluxed until the reaction is complete, as indicated by the cessation of gas evolution. The excess thionyl chloride is removed by distillation, and the crude this compound is purified by recrystallization.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 17407-98-6 |

| Molecular Formula | C₁₄H₉ClO₂S |

| Molecular Weight | 276.74 g/mol |

| Appearance | Powder |

| Fluorescence Excitation (λex) | 382 nm |

| Fluorescence Emission (λem) | 421 nm (major), 405 nm, 435 nm, 450 nm (minor) |

Applications in Chemical Synthesis and Analysis

Fluorescent Labeling for High-Performance Liquid Chromatography (HPLC)

The primary application of this compound is as a pre-column derivatizing reagent for the analysis of compounds containing primary and secondary amine groups by HPLC with fluorescence detection.[5] The reaction of this compound with an amine yields a highly fluorescent and stable sulfonamide derivative. This derivatization significantly enhances the sensitivity of detection, allowing for the quantification of analytes at very low concentrations.

This protocol is a representative procedure based on the general use of sulfonyl chlorides for amine derivatization.[2]

-

Sample Preparation: A solution of the amino acid standard or sample is prepared in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

-

Derivatization Reaction: An excess of this compound solution in a water-miscible organic solvent (e.g., acetone or acetonitrile) is added to the amino acid solution. The mixture is vortexed and incubated at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes) in the dark.

-

Quenching: The reaction is quenched by the addition of a small amount of a primary amine solution (e.g., hydroxylamine) to react with the excess sulfonyl chloride.

-

HPLC Analysis: The derivatized sample is then injected into the HPLC system.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium acetate, pH 5.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence detector (λex = 382 nm, λem = 421 nm) |

Amine Protecting Group

Sulfonamides are known to be robust protecting groups for amines due to their stability to a wide range of reaction conditions.[6][7] The 2-anthracenesulfonyl group can be used to protect primary and secondary amines during multi-step organic syntheses. The sulfonamide is formed by reacting the amine with this compound in the presence of a base.

-

Reaction Setup: The amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or pyridine).

-

Addition of Reagent: this compound (typically 1.1 equivalents) is added portion-wise to the stirred solution at 0 °C. If not using pyridine as the solvent, a non-nucleophilic base like triethylamine (1.2 equivalents) is added.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be purified by chromatography.

The cleavage of the sulfonamide bond to deprotect the amine can be challenging due to its stability. However, several methods have been developed for the deprotection of arylsulfonamides. The choice of method depends on the overall functionality of the molecule.

Common Deprotection Conditions:

| Reagent/Method | Conditions |

| Reductive Cleavage | Sodium in liquid ammonia; Sodium naphthalenide; Samarium(II) iodide |

| Acidic Hydrolysis | Concentrated HBr or HI at elevated temperatures |

It is important to note that the specific conditions for the cleavage of the 2-anthracenesulfonyl group may require optimization.

Conclusion

This compound is a valuable reagent for chemists working in synthesis and analysis. Its fluorescent properties make it an excellent choice for the derivatization of amines for sensitive detection by HPLC. Furthermore, its ability to form stable sulfonamides allows for its use as a protecting group for amines in complex synthetic routes. This guide has provided a historical context, synthetic procedures, key data, and representative experimental protocols to facilitate the effective use of this compound in the laboratory. As with any reactive reagent, appropriate safety precautions should be taken during its handling and use.

References

- 1. biotium.com [biotium.com]

- 2. benchchem.com [benchchem.com]

- 3. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Anthraquinonesulfonyl chloride | 2381-23-9 | Benchchem [benchchem.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Protective Groups [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Derivatization of Biogenic Amines with 2-Anthracenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biogenic amines (BAs) are low molecular weight organic nitrogen compounds formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones. They are fundamentally important in various physiological processes, including cell growth, differentiation, and neurotransmission. However, at high concentrations in the body, they can have toxic effects. In the pharmaceutical and food industries, the quantitative analysis of biogenic amines is crucial for quality control and safety assessment.

Due to their lack of a strong chromophore or fluorophore, the direct analysis of biogenic amines by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection is challenging. Pre-column derivatization with a labeling agent that imparts favorable chromatographic and detection properties is a common and effective strategy. 2-Anthracenesulfonyl chloride is a derivatizing reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives, enabling sensitive and selective quantification by HPLC with fluorescence detection.

This document provides a detailed protocol for the derivatization of biogenic amines with this compound and subsequent HPLC analysis.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the non-protonated amino group of the biogenic amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds under alkaline conditions, which facilitate the deprotonation of the amino groups, thereby increasing their nucleophilicity. The resulting anthracenesulfonamide derivatives are stable and exhibit strong fluorescence, allowing for their sensitive detection.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of biogenic amines using derivatization with sulfonyl chlorides, analogous to what can be expected with this compound. Note: These values are illustrative and should be determined for each specific application and biogenic amine.

| Biogenic Amine | Linearity (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Histamine | 0.05 - 5.0 | > 0.999 | 0.015 | 0.05 | 90 - 105 |

| Tyramine | 0.05 - 5.0 | > 0.999 | 0.010 | 0.03 | 92 - 103 |

| Putrescine | 0.1 - 10.0 | > 0.998 | 0.030 | 0.10 | 88 - 108 |

| Cadaverine | 0.1 - 10.0 | > 0.998 | 0.025 | 0.08 | 89 - 106 |

| Spermidine | 0.2 - 15.0 | > 0.997 | 0.050 | 0.15 | 85 - 110 |

| Spermine | 0.2 - 15.0 | > 0.997 | 0.060 | 0.20 | 85 - 112 |

Experimental Protocols

Reagent and Standard Preparation

-

Biogenic Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each biogenic amine standard (e.g., histamine dihydrochloride, tyramine hydrochloride) in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve the desired concentrations for the calibration curve.

-

This compound Solution (5 mg/mL): Prepare fresh by dissolving 50 mg of this compound in 10 mL of acetone or acetonitrile.

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 1 L with deionized water.

-

Quenching Solution (e.g., 5% Hydroxylamine Hydrochloride): Dissolve 5 g of hydroxylamine hydrochloride in 100 mL of deionized water.

Sample Preparation (General Guideline)

The sample preparation method will vary depending on the matrix (e.g., biological fluids, food samples). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate the biogenic amines and remove interfering substances. A typical extraction involves homogenization of the sample in an acidic solution (e.g., 0.4 M perchloric acid), followed by centrifugation and filtration.

Derivatization Procedure

-

To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 200 µL of 0.1 M Borate Buffer (pH 9.5).

-

Add 200 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes.

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of the quenching solution to react with the excess this compound. Vortex for 30 seconds.

-

Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to separate the derivatized biogenic amines.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program (Example):

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B (linear gradient)

-

20-25 min: 80% B

-

25.1-30 min: 30% B (column re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength: ~250 nm (To be optimized)

-

Emission Wavelength: ~450 nm (To be optimized)

-

-